molecular formula C11H8Cl2N2O B14060347 2-(2,4-Dichlorophenyl)-5-methoxypyrimidine

2-(2,4-Dichlorophenyl)-5-methoxypyrimidine

Cat. No.: B14060347
M. Wt: 255.10 g/mol
InChI Key: WSOCEBIZMOFEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-5-methoxypyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-methoxypyrimidine typically involves the reaction of 2,4-dichlorobenzaldehyde with methoxyacetonitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate or sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2,4-dichlorophenyl)-5-formylpyrimidine, while nucleophilic substitution of chlorine atoms can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit the activity of certain kinases or disrupt the function of nucleic acids, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    2,4-Dichlorobenzyl alcohol: An antiseptic compound with antimicrobial properties.

    2,4-Dichlorophenylboronic acid: Used in organic synthesis, particularly in Suzuki coupling reactions.

Uniqueness

2-(2,4-Dichlorophenyl)-5-methoxypyrimidine is unique due to the presence of both the 2,4-dichlorophenyl group and the methoxy group in the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-methoxypyrimidine

InChI

InChI=1S/C11H8Cl2N2O/c1-16-8-5-14-11(15-6-8)9-3-2-7(12)4-10(9)13/h2-6H,1H3

InChI Key

WSOCEBIZMOFEAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.